Di(thiophen-2-yl)methanone oxime
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Overview
Description
Di(thiophen-2-yl)methanone oxime is an organic compound with the molecular formula C9H7NOS2. It is a derivative of thiophene, a sulfur-containing heterocycle, and features an oxime functional group.
Mechanism of Action
Target of Action
Di(thiophen-2-yl)methanone oxime, also known as N-(dithiophen-2-ylmethylidene)hydroxylamine, is a complex organic compound. This hybrid molecule has shown highly selective fluorescent sensing properties towards Fe3+ ions when compared to other competitive metal ions .
Mode of Action
The interaction of the compound with its target, Fe3+ ions, results in changes in the photophysical properties of the synthesized hybrid molecule . The compound’s mode of action is primarily through its interaction with these ions, leading to changes in fluorescence.
Result of Action
The primary result of the compound’s action is the change in fluorescence when interacting with Fe3+ ions . This property makes it a potential fluorescent chemosensor for the selective and specific detection of Fe3+ ions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Di(thiophen-2-yl)methanone oxime can be synthesized through the reaction of di(thiophen-2-yl)methanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an ethanol solvent under reflux conditions for several hours . The product is then purified through recrystallization.
Industrial Production Methods
This includes optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Di(thiophen-2-yl)methanone oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the oxime group under mild conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Scientific Research Applications
Di(thiophen-2-yl)methanone oxime has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of organic semiconductors and other advanced materials
Comparison with Similar Compounds
Similar Compounds
- Thiophene-2-carboxaldehyde oxime
- Di(thiophen-2-yl)methanone
- Thiophene-2-carboxylic acid oxime
Uniqueness
Di(thiophen-2-yl)methanone oxime is unique due to the presence of both the thiophene ring and the oxime functional group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(dithiophen-2-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NOS2/c11-10-9(7-3-1-5-12-7)8-4-2-6-13-8/h1-6,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSSDPITEOFAMK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=NO)C2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NOS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379410 |
Source
|
Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10558-44-8 |
Source
|
Record name | N-[Di(thiophen-2-yl)methylidene]hydroxylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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